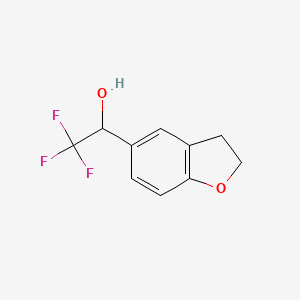

![molecular formula C8H11NO3S2 B2989501 [4-Oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-yl]acetic acid CAS No. 56879-41-5](/img/structure/B2989501.png)

[4-Oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

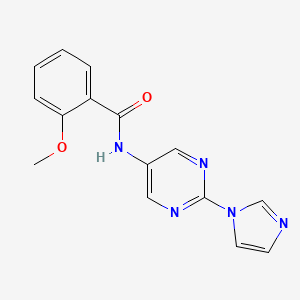

“[4-Oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-yl]acetic acid” is a type of compound that exhibits a wide range of pharmacological activities . The only derivative of this compound used in clinical practice is the aldose reductase inhibitor epalrestat .

Synthesis Analysis

The compound was prepared by a modified procedure reported by Zeslawska . A sample of the crude product was recrystallized from iPrOH/water standing at room temperature for 48 h to obtain crystals for X-ray diffraction methods .Molecular Structure Analysis

The crystal structure of the compound is monoclinic, with parameters a = 4.8114 (2) Å, b = 12.1265 (5) Å, c = 14.2881 (6) Å, β = 92.845 (1)°, V = 832.62 (6) Å .Chemical Reactions Analysis

The compound and its structurally related compounds were found to be potent inhibitors of ALR2 with submicromolar IC50 values . (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid (3) was identified as the most efficacious inhibitor .Applications De Recherche Scientifique

Antiviral Research

Compounds related to thiazolidinones have been studied for their potential antiviral properties. For example, a study published in Springer explored the synthesis and antiviral activity of novel derivatives .

Peroxisome Proliferator-Activated Receptors (PPAR) Agonists

Thiazolidinone derivatives have been developed as potential agonists for PPARδ/β, which are targets for treating metabolic disorders .

Anti-Proliferative Activity

Research has been conducted on thiazolidinone derivatives for their anti-proliferative activity against various cancer cell lines, including brain tumor cell lines .

Antibacterial Activity

Novel triazolo[4,3-a]pyrazine derivatives, which may include thiazolidinone structures, have been synthesized and tested for their antibacterial activity .

Drug Discovery

The pyrrolidine scaffold, which can be part of thiazolidinone compounds, is versatile in drug discovery for developing novel therapeutic agents .

Mécanisme D'action

Target of Action

The primary target of [4-Oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-yl]acetic acid is the aldose reductase (ALR2) enzyme . This enzyme plays a crucial role in the polyol pathway, where it reduces glucose to sorbitol. Overactivity of this enzyme can lead to various complications, especially in diabetic patients .

Mode of Action

The compound interacts with the ALR2 enzyme, acting as a potent inhibitor . It binds to the active site of the enzyme, preventing it from catalyzing the reduction of glucose to sorbitol . Molecular docking simulations identified His110, Trp111, Tyr48, and Leu300 as the crucial interaction counterparts responsible for the high-affinity binding .

Biochemical Pathways

By inhibiting the ALR2 enzyme, the compound disrupts the polyol pathway . This prevents the accumulation of sorbitol, which can cause osmotic stress and oxidative damage, leading to complications such as cataracts, retinopathy, and neuropathy in diabetic patients .

Result of Action

The inhibition of the ALR2 enzyme by the compound can help prevent the complications associated with the overactivity of this enzyme . It can potentially be used in the management of diabetic complications .

Orientations Futures

Propriétés

IUPAC Name |

2-(4-oxo-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S2/c1-4(2)9-7(12)5(3-6(10)11)14-8(9)13/h4-5H,3H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEBWNHCGWEERD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C(SC1=S)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-Oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-yl]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2989419.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2989427.png)

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2989430.png)

![8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989432.png)